molecular formula C5H6N2O3S B1433458 2-Hydroxypyridine-3-sulfonamide CAS No. 1566403-08-4

2-Hydroxypyridine-3-sulfonamide

Cat. No.: B1433458
CAS No.: 1566403-08-4
M. Wt: 174.18 g/mol
InChI Key: SBTBEXBYRSWPIG-UHFFFAOYSA-N
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Description

2-Hydroxypyridine-3-sulfonamide is a chemical compound with the molecular formula C5H6N2O3S. It is characterized by the presence of a hydroxyl group at the second position and a sulfonamide group at the third position on a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypyridine-3-sulfonamide typically involves the sulfonation of 2-hydroxypyridine. One common method is the reaction of 2-hydroxypyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxypyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Comparison: 2-Hydroxypyridine-3-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its analogs.

Properties

IUPAC Name

2-oxo-1H-pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTBEXBYRSWPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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